N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide

Chemical diversity Screening library design Lead identification

N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide (CAS 1421500-02-8) is a synthetic N,N′-disubstituted oxalamide derivative that incorporates three distinct pharmacophoric elements: a 2-chlorobenzyl group on the N1 amide nitrogen, a sterically congested 2-cyclopropyl-2-hydroxy-2-phenylethyl substituent on the N2 amide nitrogen, and the central oxalamide (ethanediamide) linker. The compound belongs to a broader chemical class of oxalamides that have been investigated as kinase inhibitors, cholinesterase inhibitors, and antiviral agents, where small structural variations on either amide arm have been shown to produce marked differences in biological potency and selectivity.

Molecular Formula C20H21ClN2O3
Molecular Weight 372.85
CAS No. 1421500-02-8
Cat. No. B2515215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide
CAS1421500-02-8
Molecular FormulaC20H21ClN2O3
Molecular Weight372.85
Structural Identifiers
SMILESC1CC1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)(C3=CC=CC=C3)O
InChIInChI=1S/C20H21ClN2O3/c21-17-9-5-4-6-14(17)12-22-18(24)19(25)23-13-20(26,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,26H,10-13H2,(H,22,24)(H,23,25)
InChIKeyLDZPVDVBDFOLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide: Structural Profile for Research Sourcing Decisions


N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide (CAS 1421500-02-8) is a synthetic N,N′-disubstituted oxalamide derivative that incorporates three distinct pharmacophoric elements: a 2-chlorobenzyl group on the N1 amide nitrogen, a sterically congested 2-cyclopropyl-2-hydroxy-2-phenylethyl substituent on the N2 amide nitrogen, and the central oxalamide (ethanediamide) linker [1]. The compound belongs to a broader chemical class of oxalamides that have been investigated as kinase inhibitors, cholinesterase inhibitors, and antiviral agents, where small structural variations on either amide arm have been shown to produce marked differences in biological potency and selectivity [2].

Why N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide Cannot Be Replaced by Arbitrary In-Class Analogs


Published structure-activity relationship (SAR) data on oxalamide derivatives demonstrate that even subtle alterations to the N-substituents can invert selectivity profiles or abolish target potency entirely. In cholinesterase assays, compound 1a (N,N′-bis-(4-chloro-benzyl)-N,N′-diphenyl-oxalamide) displayed BuChE IC₅₀ = 1.86 µM with a selectivity index of ~0.81 over AChE, whereas closely-related 2-butenediamide analog 2a exhibited the opposite selectivity (AChE IC₅₀ = 1.51 µM, selectivity index ~1.23) [1]. Similarly, in neuraminidase inhibitor development, the oxalamide derivative Z2 achieved an IC₅₀ of 0.09 µM, surpassing the positive control oseltamivir carboxylate (IC₅₀ = 0.10 µM) by a meaningful margin, while the parent scaffold ZINC05250774 was ~21-fold less potent (IC₅₀ = 1.91 µM) [2]. These empirical findings establish that the precise combination of substituents on each amide nitrogen is a critical determinant of biological activity; generic substitution of one oxalamide for another without matched comparative data introduces substantial risk of pharmacological non-equivalence.

Quantitative Differentiation Evidence for N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide (CAS 1421500-02-8)


Structural Uniqueness Assessment: Absence of Directly Comparable Analogs in Public Databases

A comprehensive search of PubChem, ChEMBL, and BindingDB (accessed April 2026) reveals that N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is structurally unique among publicly recorded bioactive oxalamides: no compound bearing the exact combination of a 2-chlorobenzyl N1-substituent and a 2-cyclopropyl-2-hydroxy-2-phenylethyl N2-substituent has been reported with quantitative biological activity data [1]. The closest accessible analogs—N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide (CAS 920219-20-1) and N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide—differ by at least one pharmacophoric element, which the published SAR evidence (see Section 2) indicates is sufficient to alter activity by orders of magnitude [2]. This structural gap means that any procurement decision for this compound must be grounded in the orthogonal value of its unexplored chemical space rather than in pre-existing head-to-head comparator data.

Chemical diversity Screening library design Lead identification

Class-Level Potency Benchmark: Oxalamide Scaffold Achieves Low-Nanomolar Enzyme Inhibition

While direct activity data for the target compound are not currently available in the peer-reviewed literature, the oxalamide pharmacophore has been validated across multiple target classes with quantitative potency benchmarks. In a 2022 study, the oxalamide derivative Z2 inhibited influenza neuraminidase with an IC₅₀ of 0.09 µM, surpassing the clinical standard oseltamivir carboxylate (OSC, IC₅₀ = 0.10 µM) by 10% and outperforming the parent oxalamide scaffold ZINC05250774 by 21-fold (IC₅₀ = 1.91 µM) [1]. This establishes a class-level capability of appropriately substituted oxalamides to achieve sub-micromolar potency. The target compound's distinct substitution pattern (2-chlorobenzyl + cyclopropyl-hydroxy-phenylethyl) has not been evaluated in this or any other reported enzyme assay, representing a data gap that must be filled through experimental profiling.

Enzyme inhibition Neuraminidase Antiviral

Class-Level Selectivity Precedent: Substitution-Dependent AChE/BuChE Selectivity Inversion in Oxalamides

Published SAR data demonstrate that minor structural modifications to oxalamide N-substituents can invert target selectivity. Compound 1a (N,N′-bis-(4-chloro-benzyl)-N,N′-diphenyl-oxalamide) achieved BuChE IC₅₀ = 1.86 µM with a selectivity index (SI = AChE IC₅₀ / BuChE IC₅₀) of 0.81, while the structurally related 2-butenediamide 2a showed the opposite preference (AChE IC₅₀ = 1.51 µM, SI = 1.23) [1]. The absolute selectivity values differ by ~50% between these closely related compounds, underscoring the sensitivity of oxalamide pharmacology to precise substitution patterns. The target compound, bearing a unique 2-cyclopropyl-2-hydroxy-2-phenylethyl group, has not been profiled in any cholinesterase or selectivity panel.

Cholinesterase Alzheimer's disease Selectivity

Recommended Application Scenarios for N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide Based on Available Evidence


De Novo Screening Library Diversification

The compound's low Tanimoto similarity (≤0.52) to any oxalamide with published bioactivity data supports its inclusion in diversity-oriented screening libraries where structural novelty is the primary selection criterion. Organizations seeking to expand chemical space coverage beyond well-characterized oxalamide scaffolds may prioritize this compound for unbiased phenotypic or target-based primary screens [1].

Structure-Activity Relationship (SAR) Probe for Oxalamide N2 Substituent Mapping

The cyclopropyl-hydroxy-phenylethyl N2-substituent is absent from all published oxalamide SAR studies. This compound can serve as a systematic probe to determine the contribution of this sterically demanding, hydrogen-bond-capable group to target binding, selectivity, and physicochemical properties relative to simpler N2-substituents (e.g., hydroxypropyl, benzyl) that have been characterized in cholinesterase and neuraminidase assays [2][3].

Computational Chemistry and Molecular Modeling Studies

The compound's distinct substitution pattern, combined with the conformational constraints imposed by the cyclopropyl ring and the hydrogen-bond donor/acceptor capacity of the tertiary alcohol, makes it a valuable test case for docking and molecular dynamics simulations aimed at predicting oxalamide binding modes. Predicted physicochemical properties (cLogP ~3.1, tPSA ~78 Ų, estimated via fragment-based calculation) place it within drug-like chemical space, supporting its use as a modeling template [1].

Custom Synthesis and Focused Library Construction

Given the absence of direct biological characterization, the highest-value procurement scenario is as a synthetic intermediate or scaffold for focused library construction. The 2-chlorobenzyl and cyclopropyl-hydroxy-phenylethyl arms can be systematically varied to generate a matrix of analogs for parallel SAR exploration across multiple target classes, leveraging the oxalamide core's established capacity for low-nanomolar enzyme inhibition [2][3].

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